methyl N'-(2-methylphenyl)carbamimidothioate
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Overview
Description
Methyl N’-(2-methylphenyl)carbamimidothioate is an organic compound that belongs to the class of carbamimidothioates. These compounds are known for their diverse applications in various fields, including organic synthesis, pharmacology, and materials science. The compound’s structure consists of a carbamimidothioate group attached to a methyl-substituted phenyl ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N’-(2-methylphenyl)carbamimidothioate typically involves the reaction of 2-methylphenyl isothiocyanate with methylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of methyl N’-(2-methylphenyl)carbamimidothioate may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl N’-(2-methylphenyl)carbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can replace the carbamimidothioate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl N’-(2-methylphenyl)carbamimidothioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl N’-(2-methylphenyl)carbamimidothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- Methyl N,N-bis(2-methylphenyl)carbamimidothioate
- Methyl N-(3-methoxythiophen-2-yl)carbamimidothioate
- Methyl N-(3-ethoxyethoxy)thiophen-2-yl)carbamimidothioate
Uniqueness
Methyl N’-(2-methylphenyl)carbamimidothioate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.
Properties
CAS No. |
80306-60-1 |
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Molecular Formula |
C9H12N2S |
Molecular Weight |
180.27 g/mol |
IUPAC Name |
methyl N'-(2-methylphenyl)carbamimidothioate |
InChI |
InChI=1S/C9H12N2S/c1-7-5-3-4-6-8(7)11-9(10)12-2/h3-6H,1-2H3,(H2,10,11) |
InChI Key |
OWRJYHVYSPREMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=C(N)SC |
Origin of Product |
United States |
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